シアン3チラミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

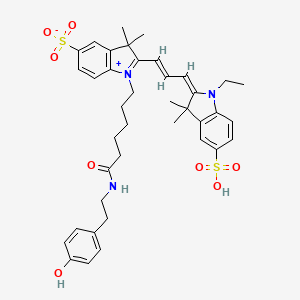

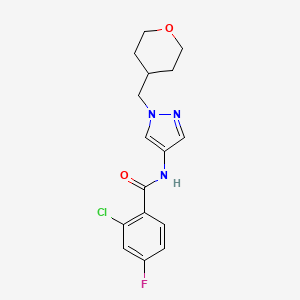

Cyanine 3 Tyramide, also known as Tyramide-Cy3, is an orange fluorescent dye . It is utilized as a reporter fluorescent substrate for horseradish peroxidase (HRP)-catalyzed deposition, a signal amplification technique used in immunoassay and in situ hybridization of nucleic acids .

Synthesis Analysis

Cyanine 3 Tyramide is widely used for tyramide signal amplification (TSA) in immunohistochemistry (IHC), immunocytochemistry (ICC), fluorescence in situ hybridization (FISH), and multicolor FISH . HRP catalyzes the localized deposition of multiple tyramide molecules, a process known as catalyzed reporter deposition (CARD), binding the fluorescein tyramide to adjacent tyrosines to enhance the fluorescent signal .

Chemical Reactions Analysis

Cyanine 3 Tyramide is used as a reporter fluorescent substrate for horseradish peroxidase (HRP)-catalyzed deposition . This is a signal amplification technique used in immunoassay and in situ hybridization of nucleic acids .

Physical and Chemical Properties Analysis

Cyanine 3 Tyramide is known for its good photophysical properties, excellent biocompatibility, and low toxicity to biological systems . It is an orange fluorescent reagent that can be detected by microscopy at the excitation and emission wavelengths of 550 nm/570 nm .

科学的研究の応用

近赤外光触媒

シアン系色素、特にシアン3チラミドは、蛍光プローブ、光線力学療法、光起電性デバイスなどの用途に頻繁に用いられています . これらは入手しやすく、高度に調整可能です . シアン系色素は、近赤外光光触媒に用いられ、これは光を再生可能エネルギー源として利用して変換を促進する強力な方法です . 照射は生体組織と互換性があり、オペレーターの安全を確保します .

有機合成

シアン3チラミドは有機合成に用いることができます . 励起された光触媒は、基質への単一電子移動(SET)またはエネルギー移動(EnT)のいずれかを促進できます . この概念は、光触媒に基づいて開発されました .

光重合

シアン3チラミドは光重合に用いられます . スケールアップ手順または光重合に必要な光の浸透は、近赤外(NIR)光などのより長い光波長を使用すると高くなります .

ライフサイエンスアプリケーション

シアン3チラミドはライフサイエンスアプリケーションで使用されます . NIR光は、生体組織がNIR光子を吸収しないため生体適合性があり、損傷のない照射となります .

チラミドシグナル増幅(TSA)

シアン3チラミドは、免疫組織化学(IHC)、免疫細胞化学(ICC)、蛍光in situハイブリダイゼーション(FISH)、マルチカラーFISHにおいてチラミドシグナル増幅(TSA)に広く用いられているオレンジ色蛍光試薬です . 西洋ワサビペルオキシダーゼ(HRP)は、複数のチラミド分子の局在化沈着(触媒レポーター沈着、CARD)を触媒し、隣接するチロシンにフルオレセインチラミドを結合させて蛍光シグナルを増強します .

酵素結合免疫検出

シアン3チラミドは酵素結合免疫検出に用いられます . これは、タンパク質、mRNA、その他の分子種の免疫組織化学的検出を強化するために用いられる主要な技術です . チラミドシグナル増幅(TSA)は、目的のエピトープの近くに触媒レポーターを沈着させることに基づいています .

作用機序

Target of Action

Cyanine 3 Tyramide is primarily used in Tyramide Signal Amplification (TSA) systems . The primary targets of Cyanine 3 Tyramide are proteins or nucleic acids that are being detected in immunohistochemistry (IHC), immunocytochemistry (ICC), fluorescence in situ hybridization (FISH), and multicolor FISH . These targets play a crucial role in various biological research fields, allowing for the detection of previously undetectable levels of protein or nucleic acid .

Mode of Action

Cyanine 3 Tyramide works by interacting with its targets through a process called Catalyzed Reporter Deposition (CARD) . In this process, horseradish peroxidase (HRP) catalyzes the localized deposition of multiple tyramide molecules . The fluorescein tyramide binds to adjacent tyrosines, enhancing the fluorescent signal .

Biochemical Pathways

The biochemical pathway involved in the action of Cyanine 3 Tyramide is the HRP-catalyzed deposition of tyramide molecules . This process results in the amplification of the fluorescent signal, allowing for the detection of low-abundance targets in various applications .

Pharmacokinetics

For instance, it is soluble up to 16 mM in DMSO .

Result of Action

The result of Cyanine 3 Tyramide’s action is the enhanced detection of target proteins or nucleic acids in various applications . By amplifying the fluorescent signal, it allows researchers to detect targets that may have previously been undetectable .

将来の方向性

Cyanine 3 Tyramide is expected to continue being used in various fields such as medicine, genetics, and environment due to its advantages. It is particularly useful in the fields of life sciences such as fluorescent labeling of biological macromolecules, disease diagnosis, immunoassay, and DNA detection .

Relevant Papers

Several papers have been published on Cyanine 3 Tyramide. For instance, a paper titled “Sequence‐dependence of Cy3 and Cy5 dyes in 3ʹ terminally-labeled single-stranded DNA” provides a comprehensive map of the sequence‐dependence of Cy3 and Cy5 dyes in 3ʹ‐fluorescently labeled single-stranded DNA . Another paper titled “Recent advances in bioprobes and biolabels based on cyanine dyes” discusses the widespread application of bioprobes in various fields due to the advantages of cyanine dye .

生化学分析

Biochemical Properties

Cyanine 3 Tyramide interacts with various biomolecules in the context of TSA. The horseradish peroxidase (HRP) enzyme plays a key role in this process. In the presence of low concentrations of hydrogen peroxide, HRP converts the labeled tyramide substrate into a highly reactive form that can covalently bind to tyrosine residues on proteins at or near the HRP . This results in high-density tyramide labeling, which is the basis for the exceptional sensitivity of this system .

Cellular Effects

Cyanine 3 Tyramide has significant effects on various types of cells and cellular processes. Its primary function is to enhance the signal of the target protein or nucleic acid sequence in situ, enabling the detection of low-abundance targets in ICC, IHC, and FISH applications . This can influence cell function by providing more accurate and sensitive detection of specific proteins or nucleic acids, which can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Cyanine 3 Tyramide involves the catalytic activity of HRP. When HRP is conjugated to a secondary antibody that binds to a primary antibody specific to the target, it catalyzes the conversion of labeled tyramide into a reactive radical. This radical can then covalently bind to tyrosine residues on proteins at or near the HRP, resulting in high-density tyramide labeling .

Temporal Effects in Laboratory Settings

The effects of Cyanine 3 Tyramide can change over time in laboratory settings. For instance, the TSA technique, which uses Cyanine 3 Tyramide, has been shown to have enhanced sensitivity, high specificity, and compatibility with modern multi-label fluorescent microscopy

Transport and Distribution

The transport and distribution of Cyanine 3 Tyramide within cells and tissues occur during the TSA process. The HRP enzyme, which is conjugated to the secondary antibody, catalyzes the conversion of labeled tyramide into a reactive radical. This radical can then covalently bind to tyrosine residues on proteins at or near the HRP, resulting in high-density tyramide labeling .

Subcellular Localization

The subcellular localization of Cyanine 3 Tyramide depends on the target of the primary antibody used in the TSA process. After the HRP-catalyzed reaction, the reactive tyramide radical covalently binds to tyrosine residues on proteins at or near the HRP, which can be located in various subcellular compartments depending on the target of interest .

特性

IUPAC Name |

2-[(E,3E)-3-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)prop-1-enyl]-1-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-3,3-dimethylindol-1-ium-5-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H47N3O8S2/c1-6-41-33-20-18-29(51(45,46)47)25-31(33)38(2,3)35(41)11-10-12-36-39(4,5)32-26-30(52(48,49)50)19-21-34(32)42(36)24-9-7-8-13-37(44)40-23-22-27-14-16-28(43)17-15-27/h10-12,14-21,25-26H,6-9,13,22-24H2,1-5H3,(H3-,40,43,44,45,46,47,48,49,50) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXIOSIRIWBDIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)O)C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H47N3O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2371717.png)

![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2371718.png)

![N-benzyl-4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2371724.png)

![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2371730.png)

![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2371732.png)

![3-[2-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]phenoxy]propanoic acid](/img/structure/B2371733.png)

![isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2371736.png)

![4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B2371738.png)

![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2371739.png)